![molecular formula C9H13N5O B1516540 2-氨基-5-甲基-6-丙基[1,2,4]三唑并[1,5-A]嘧啶-7-醇 CAS No. 915921-28-7](/img/structure/B1516540.png)

2-氨基-5-甲基-6-丙基[1,2,4]三唑并[1,5-A]嘧啶-7-醇

描述

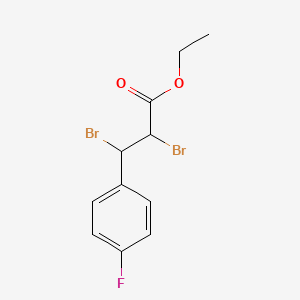

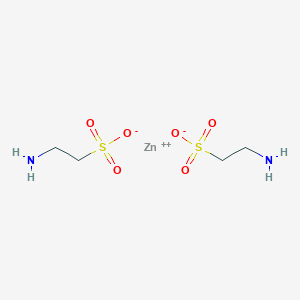

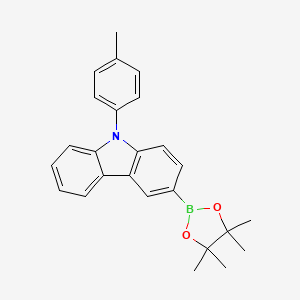

“2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a chemical compound with the CAS Number: 915921-28-7. It has a molecular weight of 207.24 and its IUPAC name is the same as the given name .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” were not found, related compounds have been studied. For instance, a study reported the synthesis of dihydropyrimidin-2-ones and derivatives of imidazolin-2-one using acetylacetone or acetoacetic ester, phenylglyoxal hydrate, and urea in the presence of Lewis acids .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.24 . More detailed physical and chemical properties were not found in the available resources.科学研究应用

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in research due to their potential applications in catalysis and as part of supramolecular assemblies that can be used for sensing or electronic applications.

Dihydroorotate Dehydrogenase Inhibitors

It acts as an inhibitor for dihydroorotate dehydrogenase, which is pivotal in the de novo synthesis of pyrimidine . This application is particularly relevant in the development of antimalarial drugs, as the inhibition of this enzyme can lead to the suppression of pyrimidine biosynthesis in malaria parasites.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is utilized in the Vilsmeier reaction, which is a form of formylation used to introduce aldehyde groups into substrates . This reaction is essential for modifying the structure of carbocycles and heterocycles, which has implications in pharmaceutical development and synthetic chemistry.

Pharmacological Activity Studies

Researchers use this compound to investigate pharmacological activities caused by binding to HIV TAR RNA . This is crucial for understanding the interactions at a molecular level and could lead to the development of new therapies targeting HIV.

Chemical Building Block

As a chemical building block, this compound is used in various synthetic pathways to create more complex molecules . Its versatility in reactions makes it a valuable resource for medicinal chemistry and drug design.

Stability Studies

The compound is subject to stability studies to understand its behavior under different conditions . These studies are essential for determining the shelf life and proper storage conditions for pharmaceuticals containing this compound.

Reference Standard for Pharmaceutical Testing

It is also employed as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical results . This is critical for quality control and regulatory compliance in the pharmaceutical industry.

Research and Development Tool

Lastly, this compound is a significant tool in R&D for the discovery of new therapeutic agents . Its properties allow for the exploration of novel drug interactions and mechanisms of action.

作用机制

Target of Action

Triazolopyrimidines are known to inhibit phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mode of Action

By inhibiting PDE enzymes, triazolopyrimidines prevent the breakdown of cyclic nucleotides, leading to an increase in their levels. This can amplify the signal transduction pathways that these cyclic nucleotides are involved in .

Biochemical Pathways

The increase in cyclic nucleotide levels can affect various biochemical pathways. For instance, cAMP is involved in pathways related to inflammation, immune response, and memory, among others. Therefore, PDE inhibitors can potentially influence these pathways .

Result of Action

The cellular effects of triazolopyrimidines can be diverse due to the wide range of biochemical pathways that cyclic nucleotides are involved in. For instance, they can potentially modulate inflammatory responses, immune cell activity, and neuronal signaling .

属性

IUPAC Name |

2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSYDPOEQVVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2N=C(NN2C1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651089 | |

| Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL | |

CAS RN |

915921-28-7 | |

| Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

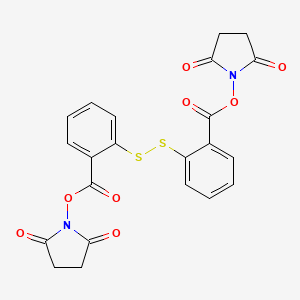

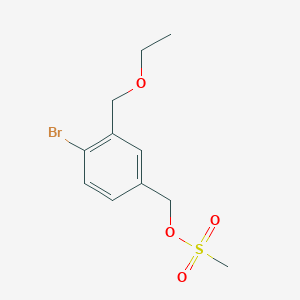

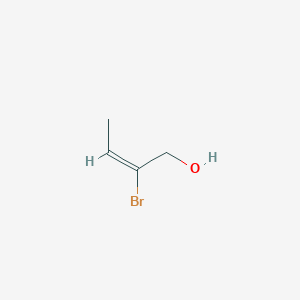

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Diazaspiro[4.5]decane,2-(1-methylethyl)-,(2,2,2-trifluoroacetate)(1:2)](/img/structure/B1516483.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-methoxy-](/img/structure/B1516527.png)

![(S)-2-Amino-N-(1-(8-chloro-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1516529.png)